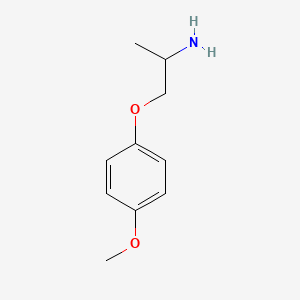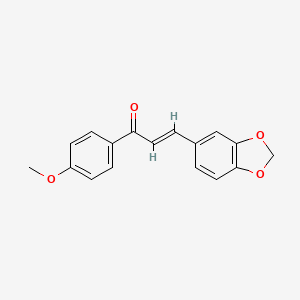
3-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Overview
Description
“3-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H14O4 . It has an average mass of 282.291 Da and a monoisotopic mass of 282.089203 Da .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a similar compound, “(E)-1-(2-aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one”, was synthesized via a NaOH catalyzed Claisen–Schmidt condensation reaction between o-aminoacetophenone and piperonal .
Molecular Structure Analysis
The compound adopts an E configuration about the C=C double bond . The mean plane of the non-H atoms of the central chalcone fragment C—C(O)—C—C—C has a root-mean-square (r.m.s.) deviation of 0.0210 Å .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 457.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 71.7±3.0 kJ/mol and a flash point of 204.3±28.8 °C . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .
Scientific Research Applications
Synthesis and Structural Characterization
- A molecule combining phytonutrients, ferulic acid, and sesamol, useful in cardiovascular diseases (CVD) by inhibition of the myeloperoxidase enzyme, was synthesized and structurally characterized using various techniques including FT-IR, NMR, and LC-MS/MS. The compound's crystal structure was elucidated, revealing molecular and electronic structures suitable for biological applications, including HOMO, LUMO, bandgap energy, and dipole moment values (Jayaraj & Desikan, 2020).
Antiproliferative Activity
- Compounds structurally related to 3-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one demonstrated significant antiproliferative activity on human NSCLC A549 and H460 cell lines. These compounds, isolated from traditional Chinese medicine, were shown to induce apoptosis in cancer cells through mitochondrial pathways (Ma et al., 2017).
Molecular-Electronic Structures and Aggregation
- Molecules similar to 3-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one were analyzed for their polarized molecular-electronic structures and supramolecular aggregation. The studies included intermolecular hydrogen bonding interactions and π–π stacking interactions, which are crucial for understanding the molecular behavior in various environments (Low et al., 2004).
Photophysical and Photochemical Properties
- A new molecule featuring a (methylenedioxy)benzene group was synthesized and characterized. Its properties as a photosensitizer were explored, showing high singlet oxygen quantum yield and suitability for Type II photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity and Molecular Docking
- Hydroxyl-containing analogs of the compound exhibited selectivity towards laryngeal cancer cells and enhanced antioxidant enzyme activity. Their molecular docking studies suggested strong interactions with CYP1A2 protein, indicating potential for combinational therapy in enhancing drug bioavailability (Haridevamuthu et al., 2023).
Future Directions
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-14-6-4-13(5-7-14)15(18)8-2-12-3-9-16-17(10-12)21-11-20-16/h2-10H,11H2,1H3/b8-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZPKCQXIJFJKS-KRXBUXKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
CAS RN |
2373-93-5 | |
| Record name | NSC14341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



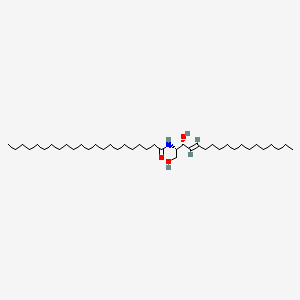
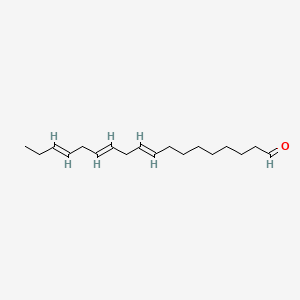
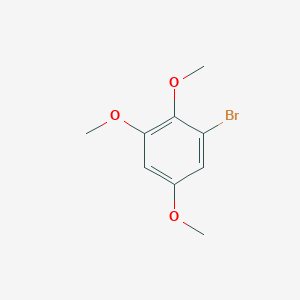
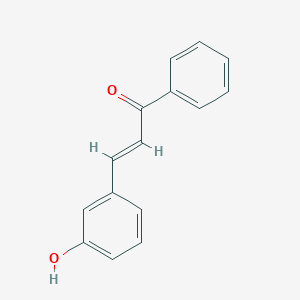

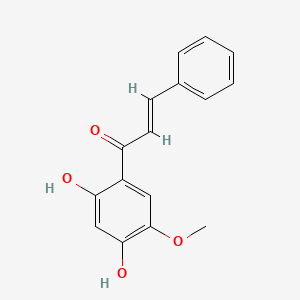
![4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1638040.png)

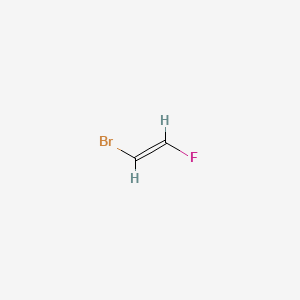

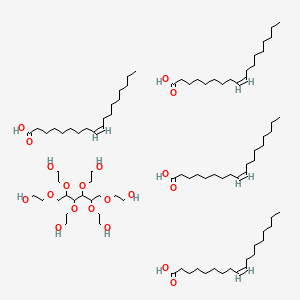
![(E)-But-2-enedioic acid;hexanedioic acid;[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol](/img/structure/B1638066.png)
